

AKN-028 off-target effects compared to sunitinib

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Compound Focus: Akn-028

CAS No.: 1175017-90-9

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Drug Profile Comparison at a Glance

Feature	AKN-028	Sunitinib
Primary Target	FLT3 (FMS-like tyrosine kinase 3) [1] [2]	Multiple targets, including VEGFR, PDGFR, KIT, FLT3 [3]
Secondary Targets	KIT [1] [2]	Broad-spectrum multi-kinase inhibitor
Key Indication (Preclinical/Clinical)	Acute Myeloid Leukemia (AML) [4] [1]	Approved for metastatic Renal Cell Carcinoma (RCC), Gastrointestinal Stromal Tumors (GIST) [3]
Mechanistic Insight	Induces cell cycle arrest (G0/1), downregulates Myc-associated genes [2]	Anti-angiogenic effect by blocking VEGFR and PDGFR [3]
Clinical Status	Clinical development terminated after Phase 1/2 [4]	FDA-approved; widely used in clinical practice [3]

Detailed Experimental Insights

While a direct comparison is unavailable, the experimental data from separate studies highlight their different natures and research contexts.

- **AKN-028: A Preclinically Characterized FLT3 Inhibitor**

- **Target Potency:** **AKN-028** is a potent FLT3 inhibitor with an IC50 of 6 nM. It also demonstrates dose-dependent inhibition of FLT3 autophosphorylation and KIT autophosphorylation [1].
- **Cellular Mechanisms:** In AML cell lines, **AKN-028** induces a **G0/1 cell cycle arrest** and leads to significantly altered gene expression. A key finding is the downregulation of genes associated with the proto-oncogene **c-Myc** [2].
- **Cellular Response:** The drug triggers apoptosis in sensitive cells (like the MV4-11 AML line) by activating caspase 3. Its cytotoxic effect appears more pronounced in cells with high global tyrosine kinase activity [1] [2].

- **Sunitinib: A Clinically Established Multi-Targeted TKI**

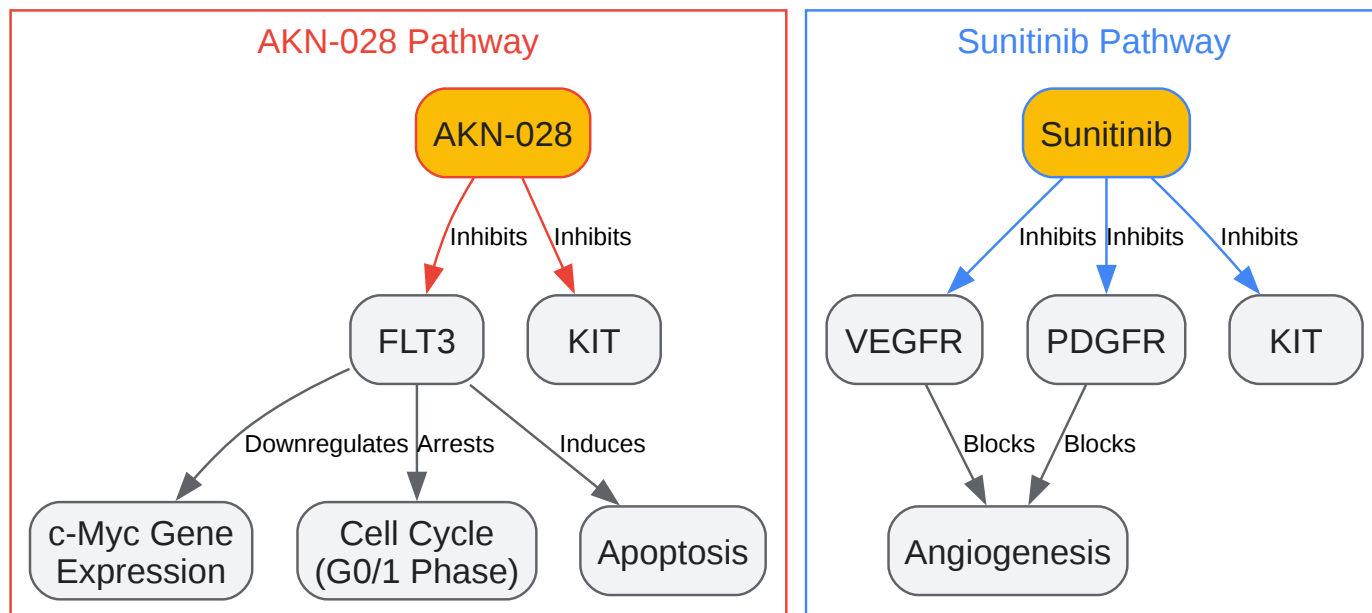
- **Established Targets:** Sunitinib is defined as a multi-targeted inhibitor of receptor tyrosine kinases. Its primary therapeutic effect in RCC and GIST comes from targeting VEGFR and PDGFR, which blocks tumor angiogenesis, and KIT [3].
- **Clinical Schedules:** Research has optimized its clinical use. A meta-analysis showed that an alternative schedule (2 weeks on/1 week off) provides **improved tolerability and survival** in metastatic renal cell carcinoma compared to the traditional schedule (4 weeks on/2 weeks off) [5].
- **Pharmacokinetics:** Studies in healthy subjects confirm the bioequivalence of generic sunitinib to the original drug (Sutent), with a well-characterized pharmacokinetic profile [3].

Interpretation Guide for Researchers

The absence of a direct comparison means you must interpret the data across different studies with caution.

- **AKN-028's Profile** suggests a more focused mechanism on FLT3 and KIT, with downstream effects on Myc. Its development for AML highlights its potential in hematological malignancies where these targets are critical [4] [1] [2].
- **Sunitinib's Profile** is that of a broader "multi-kinase" inhibitor. Its key off-target effects (from the perspective of its primary use) are part of its established mechanism, contributing to both its efficacy and its toxicity profile across various solid tumors [3].

The following diagram maps the primary kinase targets and key downstream cellular effects for each drug, illustrating their distinct mechanistic pathways.



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